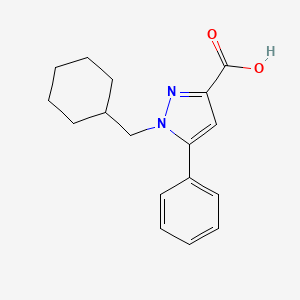
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a cyclohexylmethyl group attached to a pyrazole ring, which is further substituted with a phenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, phenylhydrazine and acetylacetone are commonly used.
Cyclohexylmethyl Substitution: The cyclohexylmethyl group is introduced via an alkylation reaction. This can be achieved by reacting the pyrazole intermediate with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and alkylation steps, and high-pressure reactors for the carboxylation process to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science:
Industry: The compound is explored for its use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the phenyl and cyclohexylmethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole structure but with different substituents.
1-(Cyclohexylmethyl)-3-methyl-5-phenylpyrazole: Similar structure with a methyl group instead of a carboxylic acid.
5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclohexylmethyl group.
Uniqueness
1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its cyclohexylmethyl and carboxylic acid groups, which provide distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
1-(cyclohexylmethyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h2,5-6,9-11,13H,1,3-4,7-8,12H2,(H,20,21) |
InChIキー |
JHTDDGRNCUMFSM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



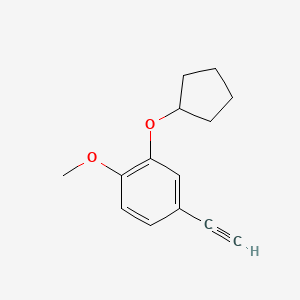
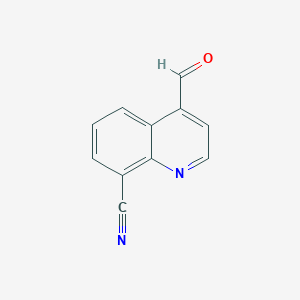
![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

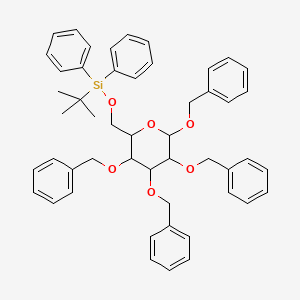
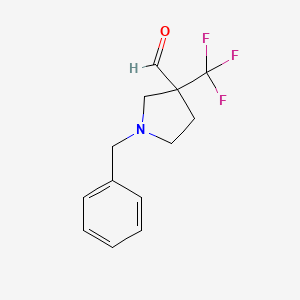
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
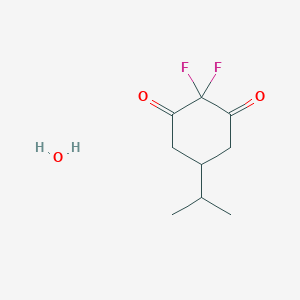
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
